N,N'-dibenzylpropanediamide
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Overview
Description
N,N’-dibenzylpropanediamide is an organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is also known by its IUPAC name, N1,N3-dibenzylmalonamide . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of a propanediamide backbone. It is typically found in a powder form and has a melting point range of 139-142°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-dibenzylpropanediamide can be synthesized through the reaction of benzylamine with malonic acid derivatives. One common method involves the condensation of benzylamine with malonic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of N,N’-dibenzylpropanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N’-dibenzylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of N,N’-dibenzylpropanediamide can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-dibenzylpropanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N-dimethylbenzylamine: A tertiary amine with similar structural features but different reactivity.
N,N-dibenzylamine: Another compound with two benzyl groups but lacking the propanediamide backbone.
Uniqueness: N,N’-dibenzylpropanediamide is unique due to its dual benzyl groups attached to a propanediamide backbone, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N,N'-dibenzylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVWHPMKFVUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352753 |
Source
|
Record name | n,n'-dibenzylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10255-99-9 |
Source
|
Record name | n,n'-dibenzylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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